Cas no 59-30-3 (Folic acid)

Folic acid 化学的及び物理的性質
名前と識別子
-
- Pteroylglutamic acid
- ACIDUM FOLICUM
- CYTOFOL
- FOLACIN
- FOLIC ACID HYDRATE
- FOLSAN
- FOLSAURE
- INCAFOLIC
- l-pteroylglutamic acid
- n-4-[(2-amido-4-oxo-1,4-dihydro-6-terene)methylamino]benzoyl-l-glutamic acid
- N-[4-[[(2-AMINO-4-HYDROXY-6-PTERIDYL)METHYL]AMINO]BENZOYL]GLUTAMIC ACID
- PGA
- PTEGLU
- PTEROYGLUTAMIC ACID
- PTEROYL-L-GLUTAMIC ACID
- PTEROYLMONOGLUTAMIC ACID
- Vitamin B11
- VITAMIN BC
- VITAMIN M
- Folic acid
- FOLIC ACID(VITAMIN M)(P)
- FOLIC ACID(VITAMIN M)(SH) PrintBack
- FOLIC ACID, USP
- Aspol
- Folan
- Folate
- Folbal
- folic
- Folsav
- pteroic acid-glutamate
- Vitamin B9
- PteGlu Hydrate
- Pteroyl-L-glutamic Acid Hydrate
- Vitamin B9 Hydrate
- Vitamin M Hydrate
- Vitamin B
- Folacid
- Folvite
- Acifolic
- Folicet
- Foliamin
- Millafol
- Folipac
- Folettes
- Vitamin Be
- Pteroyl-L-monoglutamic acid
- Mittafol
- Facid
- Antianemia factor
- Factor U
- Folina (Italy)
- Folico (Italy)
- Foldine [France]
- Pteroylmonoglutamate
- Acfol (Spain)
- Foldine
- Folcysteine
- Folasic (Australia)
- Folcidin
- Folaemin [Netherlands]
- SMR000471860
- N-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)carbonyl]-L-glutamic acid
- MLS002548873
- Folsaeure
- MLS001335861
- MLSMR
- MLS001304016
- N-pteroyl-L-glutamic acid
-
- MDL: MFCD00079305
- インチ: 1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
- InChIKey: OVBPIULPVIDEAO-LBPRGKRZSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C1=C([H])N=C2C(C(N([H])C(N([H])[H])=N2)=O)=N1)=O)=O
- BRN: 100781
計算された属性
- せいみつぶんしりょう: 441.139681g/mol
- ひょうめんでんか: 0
- XLogP3: -1.1
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 回転可能化学結合数: 9
- どういたいしつりょう: 441.139681g/mol
- 単一同位体質量: 441.139681g/mol
- 水素結合トポロジー分子極性表面積: 209Ų
- 重原子数: 32
- 複雑さ: 767
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 60
- ぶんしりょう: 441.4
じっけんとくせい
- におい: Odorless or almost odorless
- Stability Shelf Life: Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.
- Dissociation Constants: pKa = 3.5, 4.3 (carboxylic acid moieties) /Estimated/
- Taste: Tasteless
- 色と性状: Powder
- 密度みつど: 1.4704 (rough estimate)
- ゆうかいてん: 250 ºC
- ふってん: 552.35°C (rough estimate)
- 屈折率: 1.6800 (estimate)
- ようかいど: boiling water: soluble1%
- すいようせい: 1.6 mg/L (25 ºC)
- あんていせい: Stable. Incompatible with heavy metal ions, strong oxidizing agents, strong reducing agents. Solutions may be light and heat sensitive.
- PSA: 213.28000
- LogP: 1.00030
- におい: Odorless or almost odorless
- じょうきあつ: 6.2X10-20 mm Hg at 25 °C /Estimated/
- ようかいせい: 熱希塩酸と硫酸に溶解し、酢酸、フェノール、ピリジン、水酸化物塩基と炭酸塩塩基溶液に微溶解し、エタノールとブタノールに溶解せず、メタノールに微溶解し、冷水(25℃、0.0016 mg/ml)に極微溶解し、約1%沸騰水に溶解し、エーテル、アセトン、トリクロロメタン、ベンゼンに溶解しない。10 ml水中の葉酸1 G懸濁液、ph 4.0〜4.8。炭酸水素ナトリウム溶液のpH値は6.5〜6.8であった。
- かんど: 光に敏感
- マーカー: 4221
- ひせんこうど: 20 º (c=1, 0.1N NaOH)
Folic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 33:累積効果リスク。R 62:生殖能力が弱まるリスク。R 68:不可逆的影響のリスク
- セキュリティの説明: S24/25
- 福カードFコード:8
- RTECS番号:LP5425000
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R33; R62; R68
- TSCA:Yes
- ちょぞうじょうけん:4°C, protect from light
Folic acid 税関データ
- 税関コード:2936290090
- 税関データ:
中国税関コード:
2936290090
Folic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN98552-20mg |
Folic acid |
59-30-3 | >=98% | 20mg |
$40 | 2023-09-19 | |
abcr | AB354412-500 g |
Folic acid, crystalline; . |
59-30-3 | 500g |
€204.50 | 2022-06-10 | ||
Ambeed | A133193-100g |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid |
59-30-3 | 98% | 100g |
$30.0 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010338-25g |
Folic acid |
59-30-3 | 97% | 25g |
¥48 | 2023-07-11 | |
TRC | F680300-100g |
Folic Acid |
59-30-3 | 100g |
$ 236.00 | 2023-09-07 | ||
abcr | AB354411-100 g |
Folic acid, 95%; . |
59-30-3 | 95% | 100 g |
€219.20 | 2023-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001980 |
59-30-3 | ¥1648.46 | 2023-01-13 | ||||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S13010-25g |
Folic acid |
59-30-3 | BR,97% | 25g |
¥60.00 | 2022-01-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F33190-100g |
Folic Acid |
59-30-3 | 97% | 100g |
¥92.0 | 2024-07-18 | |
Cooke Chemical | A4285812-500MG |
Folic acid , Analysis of standard products |
59-30-3 | ≥98% | 500mg |
RMB 191.20 | 2025-02-20 |
Folic acid サプライヤー
Folic acid 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
Folic acidに関する追加情報
Folic Acid (59-30-3): Chemical Structure and Biological Role in Human Health
Folic acid (CAS 59-30-3), also known as vitamin B9, is a water-soluble compound critical for DNA synthesis, cell division, and amino acid metabolism. Its molecular structure consists of a pteridine ring, para-aminobenzoic acid (PABA), and glutamic acid, which collectively enable its biological activity. Research highlights its role in preventing neural tube defects during pregnancy, making it a focal point in prenatal care. Recent studies also explore its potential in cardiovascular health by regulating homocysteine levels. The compound's stability and bioavailability are key considerations in pharmaceutical formulations, with 59-30-3 serving as the standard reference for synthetic folic acid in nutraceuticals and fortified foods.
59-30-3 Folic Acid in Cancer Research and Therapeutics: Mechanisms and Applications
The role of folic acid (59-30-3) in oncology has gained significant attention due to its dual function in cell proliferation and chemotherapy adjuvancy. While folate deficiency is linked to DNA damage and cancer risk, excess intake may promote tumor growth in certain cancers. Scientists are investigating folate receptor-targeted therapies, leveraging 59-30-3's molecular properties to deliver anticancer drugs selectively. Clinical trials explore combinations with methotrexate and 5-fluorouracil, emphasizing the need for precise dosing. This paradox underscores the importance of personalized medicine approaches in folate-related treatments.
Folic Acid (59-30-3) Supplements vs. Natural Folate: Bioavailability and Efficacy Debates
Consumers often search for comparisons between synthetic folic acid (59-30-3) and natural food folate. The former, standardized by CAS 59-30-3, exhibits nearly 100% bioavailability when taken on an empty stomach, whereas natural folate from leafy greens has lower absorption rates. However, debates persist about unmetabolized folic acid (UMFA) accumulation and potential health risks. Innovations like L-5-MTHF (active folate) aim to bridge this gap. Regulatory agencies recommend 400–800 μg/day of 59-30-3 for pregnant women, driving demand for high-quality supplements with verified purity.
59-30-3 Folic Acid in Neurological Disorders and Mental Health: Emerging Evidence
Emerging research connects folic acid (59-30-3) deficiency with neurodegenerative diseases like Alzheimer's and depression. The compound's ability to cross the blood-brain barrier supports neurotransmitter synthesis, particularly serotonin and dopamine. Meta-analyses suggest supplementation with 59-30-3 may reduce cognitive decline in elderly populations. However, conflicting data on high-dose effects necessitate further study. Pharmaceutical developments now include folate-enriched formulations for antidepressants, highlighting its neuroprotective potential.
Industrial Production and Quality Control of 59-30-3 Folic Acid: Pharmaceutical Standards
The synthesis of folic acid (59-30-3) involves multi-step chemical processes requiring strict adherence to GMP guidelines. Key challenges include controlling impurities like pterin-6-carboxylic acid and ensuring optimal crystal morphology for tablet compression. Advanced analytical techniques (HPLC, mass spectrometry) verify the identity of CAS 59-30-3 in bulk pharmaceuticals. With increasing demand for prenatal and anemia treatments, manufacturers prioritize cost-effective fermentation methods over traditional chemical synthesis. Regulatory filings emphasize stability studies under varying humidity and temperature conditions.

